Pharmacopeial Identity: EP Impurity C and USP Related Compound E Designation
DE(5-carboxamide)oxcarbazepine is unequivocally designated in the European Pharmacopoeia as Oxcarbazepine EP Impurity C and in the United States Pharmacopeia as USP Oxcarbazepine Related Compound E . This dual compendial recognition establishes its identity as a specific, named impurity that must be controlled in oxcarbazepine drug substance and drug product monographs, distinguishing it from the parent drug oxcarbazepine, from the active metabolite licarbazepine (MHD), and from other numbered impurities (e.g., Impurity A, B, D through L) that possess distinct chemical structures and analytical signatures .
| Evidence Dimension | Compendial identity and regulatory specification |
|---|---|
| Target Compound Data | EP Impurity C / USP Related Compound E; CAS 21737-58-6; MW 209.25 |
| Comparator Or Baseline | Oxcarbazepine (parent drug, CAS 28721-07-5, MW 252.27); Licarbazepine/MHD (active metabolite, CAS 29331-92-8, MW 254.28); Oxcarbazepine EP Impurity B (10-methoxy carbamazepine, CAS 28721-09-7) |
| Quantified Difference | Distinct molecular weight (209.25 vs. 252.27 for OXC vs. 254.28 for licarbazepine); distinct IUPAC structure (ketone vs. carboxamide vs. hydroxylated derivative) |
| Conditions | EP and USP monographs for oxcarbazepine drug substance and drug product |
Why This Matters
Procurement of this exact CAS-numbered compound is required for compliance with EP/USP impurity testing specifications; substitution with structurally similar compounds invalidates regulatory analytical methods.
